3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine
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Overview
Description
3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, furan, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through the hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for multi-step synthesis to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine involves its interaction with specific molecular targets within cells. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in cellular metabolism.
Interact with Receptors: Modulate receptor activity, leading to changes in cell signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Shares the benzodioxole moiety but differs in the presence of a phenylpropene group instead of the oxadiazole and piperidine rings.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains the benzodioxole ring but lacks the oxadiazole, furan, and piperidine components.
Uniqueness
3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(furan-2-carbonyl)piperidine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-19(15-4-2-8-24-15)22-7-1-3-13(10-22)18-21-20-17(27-18)12-5-6-14-16(9-12)26-11-25-14/h2,4-6,8-9,13H,1,3,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPCXGGVENWZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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